molecular formula C18H19ClN2O3 B11101468 3-chloro-N'-[(E)-(2,4-diethoxyphenyl)methylidene]benzohydrazide

3-chloro-N'-[(E)-(2,4-diethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11101468
M. Wt: 346.8 g/mol
InChI Key: NFKXGZJDWVDWIL-UDWIEESQSA-N
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Description

3-CHLORO-N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE typically involves the condensation reaction between 3-chlorobenzohydrazide and 2,4-diethoxybenzaldehyde. The reaction is usually carried out in an alcoholic medium, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and automated purification systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted benzohydrazides with various functional groups.

Scientific Research Applications

3-CHLORO-N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

    Biology: Investigated for its antimicrobial and antioxidant properties, making it a candidate for the development of new antibiotics and antioxidants.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-CHLORO-N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. Additionally, the hydrazone linkage allows it to act as a prodrug, releasing active metabolites upon enzymatic cleavage. The molecular pathways involved may include inhibition of oxidative stress, modulation of signal transduction pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(1-CHLORO-3,4-DIHYDRO-2-NAPHTHALENYL)METHYLIDENE]BENZOHYDRAZIDE
  • 3,4-DICHLORO-N’-[(2-CHLORO-7-METHYL-3-QUINOLINYL)METHYLENE]BENZOHYDRAZIDE
  • 2,4-DIHYDROXY-N’-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]BENZOHYDRAZIDE

Uniqueness

3-CHLORO-N’-[(E)-(2,4-DIETHOXYPHENYL)METHYLENE]BENZOHYDRAZIDE is unique due to the presence of the diethoxyphenyl group, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

3-chloro-N-[(E)-(2,4-diethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C18H19ClN2O3/c1-3-23-16-9-8-14(17(11-16)24-4-2)12-20-21-18(22)13-6-5-7-15(19)10-13/h5-12H,3-4H2,1-2H3,(H,21,22)/b20-12+

InChI Key

NFKXGZJDWVDWIL-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)Cl)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)Cl)OCC

Origin of Product

United States

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